molecular formula C23H44O2 B14508633 Methyl docos-15-enoate CAS No. 62732-79-0

Methyl docos-15-enoate

Cat. No.: B14508633
CAS No.: 62732-79-0
M. Wt: 352.6 g/mol
InChI Key: HLHFJMYESRVIHQ-UHFFFAOYSA-N
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Description

Methyl docos-15-enoate, also known as methyl cis-15-docosenoate, is a long-chain fatty acid ester. It is a derivative of docosenoic acid and is characterized by the presence of a methyl ester group at the terminal end of the molecule. This compound is commonly found in various natural sources, including plant oils and animal fats. It is used in a variety of industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl docos-15-enoate can be synthesized through the esterification of docosenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:

Docosenoic acid+MethanolAcid catalystMethyl docos-15-enoate+Water\text{Docosenoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Docosenoic acid+MethanolAcid catalyst​Methyl docos-15-enoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous feeding of docosenoic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure efficient conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl docos-15-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: It can be reduced to form saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated esters.

    Reduction: Saturated methyl docosanoate.

    Substitution: Amide or ether derivatives.

Scientific Research Applications

Methyl docos-15-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its emollient properties.

Mechanism of Action

The mechanism of action of methyl docos-15-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl erucate: Another long-chain fatty acid ester with similar properties.

    Methyl behenate: A saturated fatty acid ester with a similar carbon chain length.

    Methyl oleate: A monounsaturated fatty acid ester with a shorter carbon chain.

Uniqueness

Methyl docos-15-enoate is unique due to its specific position of the double bond and the length of its carbon chain. This gives it distinct physical and chemical properties compared to other similar compounds, making it suitable for specialized applications in various fields.

Properties

CAS No.

62732-79-0

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

methyl docos-15-enoate

InChI

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h8-9H,3-7,10-22H2,1-2H3

InChI Key

HLHFJMYESRVIHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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